molecular formula C27H32N4O3S B2709544 3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689226-91-3

3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2709544
CAS RN: 689226-91-3
M. Wt: 492.64
InChI Key: JPBWSFGLZWQGEZ-UHFFFAOYSA-N
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Description

3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of piperazines.

Scientific Research Applications

Pharmacological Activities

Alpha-1 Adrenoceptor Antagonism : A novel quinazoline derivative demonstrated potent and selective antagonism towards alpha-1 adrenoceptors, showing promise in the treatment of conditions like hypertension and possibly benign prostatic hyperplasia. This compound produced significant inhibition of phenylephrine-induced contractions in rat aorta and vasa deferentia, indicating its potential as an alpha-1 adrenoceptor antagonist. It also exhibited greater potency in human hyperplastic prostate, suggesting a selective action on alpha-1A adrenoceptors compared to alpha-1B adrenoceptors (Chueh et al., 2002).

Synthesis and Chemical Transformations

Chemical Synthesis and Transformations : The compound was synthesized and subjected to various chemical transformations, showcasing its versatility in chemical synthesis. For instance, the reaction of 2-(chloromethyl)benzo[h]quinazoline with 2-thioxo derivatives of quinazoline and benzo[h]quinazolines led to the formation of bis-quinazolines, linking the quinazoline systems through a CH2S bridge. This demonstrates the compound's potential in creating novel chemical entities with varied pharmacological activities (Markosyan et al., 2018).

Antihypertensive and Antiarrhythmic Effects

Antihypertensive Action : Research on derivatives of this compound revealed antihypertensive and type I antiarrhythmic effects on mammalian cardiac tissues. A specific quinazoline derivative was shown to induce dose-dependent reductions in heart rate and blood pressure in anesthetized, spontaneously hypertensive rats, without causing reflex tachycardia or affecting the autoregulation of cerebral blood flow. This suggests its potential use in chronic treatment of hypertension (Tsai et al., 2001).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid, which is then converted to the second intermediate, 4-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]cyclohexanone. This intermediate is then coupled with 2-thioxo-1,2-dihydroquinazoline-4-one to form the final product.", "Starting Materials": [ "2-methoxyaniline", "1-bromo-2-chloroethane", "piperazine", "sodium hydride", "cyclohexanone", "thiourea", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Synthesis of 2-methoxyphenylamine by reacting 2-methoxyaniline with sodium nitrite and hydrochloric acid.", "Step 2: Synthesis of 1-(2-methoxyphenyl)ethane by reacting 2-methoxyphenylamine with 1-bromo-2-chloroethane and sodium hydride.", "Step 3: Synthesis of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid by reacting 1-(2-methoxyphenyl)ethane with piperazine and sulfuric acid.", "Step 4: Synthesis of 4-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]cyclohexanone by reacting 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid with cyclohexanone, sodium borohydride, and acetic acid.", "Step 5: Synthesis of 2-thioxo-1,2-dihydroquinazoline-4-one by reacting thiourea with sulfuric acid and hydrogen peroxide.", "Step 6: Coupling of 4-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]cyclohexanone with 2-thioxo-1,2-dihydroquinazoline-4-one to form the final product, 3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one, using sodium bicarbonate and acetic anhydride as catalysts and triethylamine as a base." ] }

CAS RN

689226-91-3

Molecular Formula

C27H32N4O3S

Molecular Weight

492.64

IUPAC Name

3-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H32N4O3S/c1-34-24-9-5-4-8-23(24)29-14-16-30(17-15-29)25(32)20-12-10-19(11-13-20)18-31-26(33)21-6-2-3-7-22(21)28-27(31)35/h2-9,19-20H,10-18H2,1H3,(H,28,35)

InChI Key

JPBWSFGLZWQGEZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 2
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3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 5
Reactant of Route 5
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

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